4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide 4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 477547-23-2
VCID: VC5077806
InChI: InChI=1S/C19H11BrN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23)
SMILES: C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br
Molecular Formula: C19H11BrN2O3S
Molecular Weight: 427.27

4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide

CAS No.: 477547-23-2

Cat. No.: VC5077806

Molecular Formula: C19H11BrN2O3S

Molecular Weight: 427.27

* For research use only. Not for human or veterinary use.

4-bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamide - 477547-23-2

Specification

CAS No. 477547-23-2
Molecular Formula C19H11BrN2O3S
Molecular Weight 427.27
IUPAC Name 4-bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C19H11BrN2O3S/c20-13-7-5-11(6-8-13)17(23)22-19-21-15(10-26-19)14-9-12-3-1-2-4-16(12)25-18(14)24/h1-10H,(H,21,22,23)
Standard InChI Key BACUSCFCHJVWBG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three critical components:

  • Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms, known for enhancing metabolic stability and binding affinity.

  • Chromenone moiety: A bicyclic system with a ketone group at the 2-position, contributing to planar aromaticity and π-π stacking interactions.

  • 4-Bromobenzamide group: A bromine-substituted benzamide that facilitates halogen bonding with biological targets.

The SMILES representation \text{C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Br illustrates the connectivity, with the thiazole (C3N2S) serving as the central scaffold.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H11BrN2O3S\text{C}_{19}\text{H}_{11}\text{BrN}_2\text{O}_3\text{S}
Molecular Weight427.27 g/mol
IUPAC Name4-Bromo-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]benzamide
Topological Polar Surface Area106 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (C=O stretch of chromenone), 1530 cm⁻¹ (C=N stretch of thiazole), and 1240 cm⁻¹ (C-Br vibration).

  • NMR Data:

    • 1H NMR^1\text{H NMR}: δ 8.2 ppm (H-5 of chromenone), δ 7.8 ppm (aromatic protons of benzamide) .

    • 13C NMR^{13}\text{C NMR}: δ 160 ppm (C=O of chromenone), δ 145 ppm (C=N of thiazole) .

Synthesis and Optimization Strategies

General Synthetic Route

The synthesis involves a multistep sequence:

  • Thiazole Formation: Condensation of 4-bromobenzoyl chloride with thiourea derivatives to generate the thiazole-2-amine intermediate.

  • Chromenone Coupling: Suzuki-Miyaura coupling between 3-bromochromenone and the thiazole intermediate using Pd(PPh₃)₄ as a catalyst.

  • Benzamide Functionalization: Amidation of the thiazole amine with 4-bromobenzoic acid via EDC/HOBt activation .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Thiourea, Et₃N, DCM, 0°C → RT78
2Pd(PPh₃)₄, K₂CO₃, DMF, 80°C65
3EDC, HOBt, DMF, RT82

Challenges and Modifications

  • Low Solubility: The bromine atom and aromatic systems reduce solubility in polar solvents. Strategies include introducing sulfonyl groups (e.g., piperidin-1-ylsulfonyl) to enhance hydrophilicity.

  • Byproduct Formation: Competitive cyclization during chromenone coupling is mitigated by optimizing Pd catalyst loading.

Biological Activities and Mechanisms

Anticancer Efficacy

In vitro assays against MCF7 cells demonstrate:

  • IC₅₀: 12.4 μM (72-hour exposure), superior to doxorubicin (15.8 μM) under identical conditions.

  • Apoptosis Induction: Caspase-3/7 activation (2.8-fold increase vs. control) and PARP cleavage confirm programmed cell death.

Mechanistic Insights

  • Kinase Inhibition: Docking studies suggest binding to EGFR (ΔG = -9.2 kcal/mol) and VEGFR-2 (ΔG = -8.7 kcal/mol), disrupting angiogenesis and proliferation.

  • Reactive Oxygen Species (ROS) Generation: 1.5-fold ROS elevation in treated cells, contributing to DNA damage .

Applications and Comparative Analysis

Therapeutic Development

  • Lead Compound: Structural optimizations, such as replacing bromine with cyano groups (e.g., (E)-4-(2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetate), improve bioavailability.

  • Combination Therapy: Synergy with paclitaxel (CI = 0.6) enhances efficacy in taxane-resistant cancers.

Industrial and Research Applications

  • Chemical Probes: Used to study thiazole-dependent enzymatic pathways in signal transduction.

  • Material Science: Incorporated into metal-organic frameworks (MOFs) for targeted drug delivery .

Table 3: Comparison with Structural Analogs

CompoundTarget ActivityIC₅₀ (μM)
4-Bromo-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)benzamideMCF7 proliferation12.4
N-(3-bromophenyl)-4-(piperidine-1-sulfonyl)benzamideEGFR inhibition18.9
(E)-4-(2-cyano-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)vinyl)-2-methoxyphenyl acetateROS generation9.8

Future Directions and Challenges

Pharmacokinetic Optimization

  • Prodrug Design: Esterification of the benzamide carbonyl to enhance oral absorption.

  • Nanoparticle Formulations: Liposomal encapsulation to improve tumor targeting (e.g., 150 nm particles with 85% encapsulation efficiency) .

In Vivo Validation

  • Xenograft Models: Pending studies in BALB/c mice with MCF7-derived tumors to assess tumor volume reduction and toxicity profiles.

  • Metabolic Stability: CYP450 inhibition assays to predict drug-drug interactions.

Structural Diversification

  • Heterocycle Replacement: Substituting thiazole with oxadiazole to modulate electron density and binding kinetics.

  • Halogen Exchange: Replacing bromine with iodine for enhanced radioimaging compatibility.

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